

Comparative Pharmacological Analysis: Methyl(pentan-2-yl)amine Hydrochloride vs. Amphetamine

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Compound of Interest		
Compound Name:	Methyl(pentan-2-yl)amine hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of **Methyl(pentan-2-yl)amine hydrochloride**, also commonly known as 1,3-dimethylamylamine (DMAA), and the well-characterized psychostimulant, amphetamine. The following sections present a side-by-side comparison of their mechanisms of action, receptor and transporter interactions, and pharmacokinetic profiles, supported by available experimental data.

Executive Summary

Both Methyl(pentan-2-yl)amine hydrochloride and amphetamine are sympathomimetic amines that exert their stimulant effects primarily through interactions with monoamine transporters. While amphetamine's pharmacology is extensively documented, research on Methyl(pentan-2-yl)amine hydrochloride is less comprehensive. This guide synthesizes the available data to facilitate a direct comparison for research and drug development purposes.

Mechanism of Action

Amphetamine is a potent central nervous system (CNS) stimulant. Its primary mechanism of action involves increasing the synaptic levels of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[1] Amphetamine achieves this by acting as a substrate for the



respective monoamine transporters (DAT, NET, and SERT), leading to competitive inhibition of neurotransmitter reuptake and promoting reverse transport (efflux) of neurotransmitters from the presynaptic neuron into the synaptic cleft.[2] Additionally, amphetamine can disrupt the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2).

Methyl(pentan-2-yl)amine hydrochloride (DMAA) also functions as a stimulant by increasing the levels of norepinephrine and dopamine.[3] Recent studies have confirmed that DMAA is a competitive inhibitor of both the norepinephrine transporter (NET) and the dopamine transporter (DAT).[4][5] Similar to amphetamine, DMAA has been shown to induce DAT endocytosis, suggesting a substrate-like interaction with the transporter.[4][5]

Quantitative Comparison of Transporter Interactions

The following table summarizes the available quantitative data on the interaction of **Methyl(pentan-2-yl)amine hydrochloride** and amphetamine with the dopamine and norepinephrine transporters.

Compound	Transporter	Assay Type	Value	Reference
Methyl(pentan-2- yl)amine hydrochloride	Norepinephrine Transporter (NET)	Inhibition (IC₅₀)	0.41 μΜ	[4]
Dopamine Transporter (DAT)	Inhibition (IC50)	29 μΜ	[4]	
Dopamine Transporter (DAT)	Inhibition (IC50)	106 μΜ	[4]	
d-Amphetamine	Norepinephrine Transporter (NET)	Inhibition (K _i)	~0.1 μM	[1]
Dopamine Transporter (DAT)	Inhibition (K _i)	~0.6 μM	[1]	



Note: IC_{50} (half maximal inhibitory concentration) and K_i (inhibition constant) are both measures of a drug's potency in inhibiting a biological function. Lower values indicate higher potency. The significant discrepancy in the reported IC_{50} values for DMAA at the DAT may be due to different experimental conditions.

Pharmacokinetic Profiles

A comparative overview of the pharmacokinetic parameters of both compounds is presented below.

Parameter	Methyl(pentan-2- yl)amine hydrochloride	Amphetamine	Reference
Bioavailability	Not explicitly determined, but orally active	>75% (oral)	[3]
Time to Peak Plasma Concentration (T _{max})	3-5 hours (25 mg oral dose)	1-3 hours (oral)	[6]
Terminal Half-Life (t1/ 2)	8.45 ± 1.9 hours (25 mg oral dose)	d-amphetamine: ~9- 11 hours; l- amphetamine: ~11-14 hours	[6]
Volume of Distribution (Vd)	236 ± 38 L (25 mg oral dose)	~4 L/kg	[6]
Metabolism	Primarily excreted unchanged	Extensively metabolized by CYP2D6	[3]
Elimination	Renal	Renal, pH-dependent	[3]

Experimental Protocols Neurotransmitter Transporter Uptake Assay (using [³H]Dopamine)



This protocol is designed to measure the inhibition of dopamine uptake by a test compound in synaptosomes or cells expressing the dopamine transporter (DAT).

Materials:

- Synaptosomes or DAT-expressing cells
- Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
- [3H]Dopamine (radioligand)
- Test compound (e.g., **Methyl(pentan-2-yl)amine hydrochloride** or amphetamine)
- Nomifensine or cocaine (for determining non-specific uptake)
- Scintillation vials and scintillation fluid
- Liquid scintillation counter
- Glass fiber filters

Procedure:

- Preparation of Synaptosomes/Cells: Isolate synaptosomes from rodent striatal tissue or culture DAT-expressing cells to a suitable confluency.[7][8]
- Incubation: Pre-incubate aliquots of the synaptosomal preparation or cell suspension with varying concentrations of the test compound or vehicle in KRH buffer for a specified time (e.g., 10-20 minutes) at 37°C.
- Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of [3H]Dopamine (e.g., 10 nM).
- Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer to remove unbound radioligand.



- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known DAT inhibitor like nomifensine or cocaine) from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.



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Workflow for Neurotransmitter Transporter Uptake Assay.

Norepinephrine Transporter (NET) Binding Assay (using [³H]Nisoxetine)

This protocol is used to determine the binding affinity of a test compound to the norepinephrine transporter.

Materials:

- Membrane preparations from cells expressing NET or from specific brain regions (e.g., cortex)
- Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
- [3H]Nisoxetine (radioligand)
- Test compound (e.g., **Methyl(pentan-2-yl)amine hydrochloride** or amphetamine)
- Desipramine (for determining non-specific binding)



- Scintillation vials and scintillation fluid
- Liquid scintillation counter
- Glass fiber filters

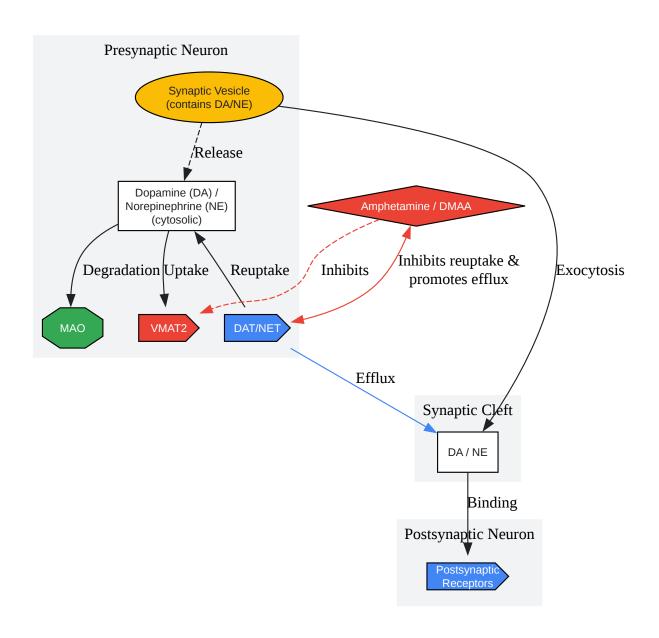
Procedure:

- Membrane Preparation: Prepare cell membranes from NET-expressing cells or brain tissue homogenates.[9]
- Incubation: In a 96-well plate, incubate the membrane preparation with varying concentrations of the test compound and a fixed concentration of [3H]Nisoxetine in binding buffer.
- Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at room temperature).
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold binding buffer.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of desipramine) from the total binding.
 Analyze the data using non-linear regression to determine the K_i value of the test compound.

Signaling Pathways

The primary signaling pathway affected by both **Methyl(pentan-2-yl)amine hydrochloride** and amphetamine is the monoaminergic system, particularly the dopaminergic and noradrenergic pathways. The following diagram illustrates the principal mechanism of action at the presynaptic terminal.





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